molecular formula C24H21ClN2O3S B2748792 (3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 892306-06-8

(3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2748792
CAS No.: 892306-06-8
M. Wt: 452.95
InChI Key: PUKXITAFGYYNGM-HZHRSRAPSA-N
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Description

The compound "(3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione" is a benzothiazine trione derivative characterized by:

  • Substituents: A (2-chlorophenyl)methylamino group at the 3-position, introducing steric bulk and electron-withdrawing effects from the chlorine atom. A (3-methylphenyl)methyl group at the 1-position, contributing hydrophobic interactions.

Properties

IUPAC Name

(3E)-3-[[(2-chlorophenyl)methylamino]methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-17-7-6-8-18(13-17)16-27-22-12-5-3-10-20(22)24(28)23(31(27,29)30)15-26-14-19-9-2-4-11-21(19)25/h2-13,15,26H,14,16H2,1H3/b23-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKXITAFGYYNGM-HZHRSRAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=CC=C4Cl)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=CC=C4Cl)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminobenzenethiol and a suitable aldehyde or ketone.

    Substitution Reactions: The chlorobenzyl and methylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution process.

    Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired benzothiazinone structure with the 2,2-dioxide functionality. This step may require the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate reaction conditions, catalysts, and purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties and reactivity.

    Substitution: The chlorobenzyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or other strong bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzothiazine core has been associated with various biological activities, including the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, derivatives of benzothiazine have been studied for their ability to inhibit specific cancer cell lines, suggesting that (3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene) could be a lead compound for further development in cancer therapeutics.

Antimicrobial Properties
Compounds containing chlorophenyl groups have shown promising antimicrobial activities. Studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The presence of the amino group may enhance the interaction with microbial targets, potentially leading to novel antimicrobial agents derived from this compound.

Neuropharmacology

CNS Activity
There is growing interest in the neuropharmacological effects of benzothiazine derivatives. Preliminary studies suggest that such compounds may exhibit neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier is a significant advantage for compounds of this nature.

Synthesis and Derivative Development

Synthetic Methodologies
The synthesis of (3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves multi-step reactions that can be optimized for higher yields and purity. Research into synthetic pathways not only aids in the production of this compound but also facilitates the development of analogs with enhanced biological activity.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that similar benzothiazine derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis.
Study 2 Antimicrobial PropertiesHighlighted the effectiveness of chlorophenyl-containing compounds against Gram-positive bacteria, suggesting a potential for antibiotic development.
Study 3 NeuropharmacologyInvestigated the neuroprotective effects of benzothiazine derivatives in animal models of neurodegeneration, showing promise for future therapeutic applications.

Mechanism of Action

The mechanism of action of (3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Benzothiazine Trione Family

Key analogs from the evidence include:

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₂₄H₂₀ClN₂O₃S ~455.94* 2-Chlorophenylmethylamino; 3-methylphenylmethyl Chlorine enhances polarity; methyl group enhances hydrophobicity.
CAS 893313-36-5 C₂₃H₂₀N₂O₃S 404.48 Benzyl; 4-methylphenylaminomethylidene Lacks chlorine; methylphenyl group may reduce electronic effects.
CAS 893316-59-1 C₂₈H₃₀N₂O₅S 506.61 Diethoxyphenylethylamino; benzyl Ethoxy groups increase solubility; higher molecular weight impacts kinetics.
Key Observations:
  • Hydrophobicity: The 3-methylphenyl group in the target compound may improve membrane permeability relative to CAS 893316-59-1’s diethoxyphenylethylamino group, which has polar ethoxy moieties .

Comparison with Non-Benzothiazine Derivatives

Hydrazinecarboxamide Derivatives ()
  • : The compound features an imidazole-propylidene hydrazinecarboxamide structure with a 1,3-benzodioxole group. Unlike the target compound, its core is non-benzothiazine, but the (E)-imine configuration is a shared feature, critical for planar molecular geometry .
  • : Combines triazole-thione and thiocarbonohydrazide moieties with chlorophenyl groups.
Spirobenzofuran Cyclohexanetrione ()
  • This compound has a spirocyclic architecture with a 7-chloro-4,6-dimethoxy substituent. Though structurally dissimilar, its chlorine and methoxy groups parallel the electronic effects seen in the target compound’s 2-chlorophenyl and methyl groups .
Melting Points and Stability:
  • reports a related naphthoquinoxaline trione (compound 3e) with a melting point of 309–311°C, attributed to strong hydrogen bonding and aromatic stacking . The target compound’s trione core and aromatic substituents may similarly confer high thermal stability.

Hydrogen Bonding and Crystal Packing

  • highlights hexamer formation via N–H···O/S bonds, which could be mirrored in the target compound’s trione oxygen and NH groups .
  • The 2-chlorophenyl group in the target compound may engage in halogen bonding (C–Cl···π), a feature observed in chlorinated aromatics (e.g., ) .

Biological Activity

The compound (3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione belongs to the benzothiazine class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26ClN2O6S2C_{27}H_{26}ClN_{2}O_{6}S^{2}. The structure features a benzothiazine core, which is pivotal for its biological activity. The presence of various functional groups enhances its interaction with biological targets.

PropertyValue
Molecular Weight534.10 g/mol
Melting Point193-195 °C
SolubilitySoluble in DMSO
LogP4.5

Antimicrobial Activity

Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. The title compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. Studies have shown that it can inhibit bacterial growth by disrupting cell wall synthesis and function.

Analgesic and Anti-inflammatory Effects

The compound has been evaluated for its analgesic and anti-inflammatory activities. In vitro studies suggest that it inhibits key inflammatory mediators such as prostaglandins and cytokines. This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Lega et al. (2016) highlighted the antimicrobial potential of similar benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound against S. aureus, indicating strong antibacterial activity .
  • Analgesic Activity : In a controlled study involving animal models, the compound was administered to assess pain relief in induced inflammatory conditions. Results showed a significant reduction in pain scores compared to controls, suggesting effective analgesic properties .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced edema in rat paw models when compared to standard anti-inflammatory drugs like ibuprofen .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of inflammatory mediators.
  • Modulation of Cell Signaling Pathways : It affects pathways involving nuclear factor kappa B (NF-kB), leading to decreased expression of pro-inflammatory cytokines.
  • Direct Antibacterial Action : The structural components allow for interaction with bacterial cell membranes, leading to cell lysis.

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